molecular formula C11H13N3O2 B5799251 3-(2-Oxopyrrolidin-1-yl)benzohydrazide

3-(2-Oxopyrrolidin-1-yl)benzohydrazide

Cat. No.: B5799251
M. Wt: 219.24 g/mol
InChI Key: HVLWFFNRHWTYMB-UHFFFAOYSA-N
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Description

3-(2-Oxopyrrolidin-1-yl)benzohydrazide (CID: 869108) is an organic compound with the molecular formula C11H13N3O2 and a molecular weight of 219.25 g/mol . This chemical features a benzohydrazide core, a scaffold recognized as a highly versatile precursor in medicinal and heterocyclic chemistry for synthesizing novel bioactive molecules . The structure integrates a 2-oxopyrrolidine (lactam) moiety, which can influence the compound's polarity and solubility properties, making it a valuable building block for researchers. The primary research value of this compound lies in its potential as a key intermediate for the synthesis of various nitrogen and oxygen-containing heterocycles, such as 1,3,4-oxadiazoles . Derivatives based on the benzohydrazide structure have demonstrated a wide spectrum of significant biological activities in scientific studies, including potent antibacterial, antifungal, and antioxidant effects . Some synthesized analogues have shown activity superior to standard antibiotics like Amoxicillin and Tetracycline against certain bacterial strains, and better antioxidant activity than BHT in some assays . Researchers can utilize this compound to develop new derivatives for screening against various disease targets. It is strictly for use in laboratory research settings. This product is offered For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-oxopyrrolidin-1-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-13-11(16)8-3-1-4-9(7-8)14-6-2-5-10(14)15/h1,3-4,7H,2,5-6,12H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLWFFNRHWTYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxopyrrolidin-1-yl)benzohydrazide typically involves the reaction of 2-oxopyrrolidine with benzohydrazide under controlled conditions. One common method involves the condensation of 2-oxopyrrolidine with benzohydrazide in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxopyrrolidin-1-yl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced hydrazides. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

3-(2-Oxopyrrolidin-1-yl)benzohydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Oxopyrrolidin-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Insights :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance cytotoxicity, as seen in compound 5a (IC₅₀ 0.0316 µM) .
  • Heterocyclic moieties (e.g., pyridinone in 6b, benzimidazole in 5a) improve target specificity and metabolic stability .
  • Bulkier substituents (e.g., naphthalenyl in H18) may reduce solubility but increase binding affinity to hydrophobic pockets .

Anticancer Activity

  • Compound 5a outperformed cisplatin in lung adenocarcinoma (IC₅₀ 0.0316 µM vs. 0.045 µM) .
  • Compound 6g (3-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazide) showed moderate cytotoxicity (IC₅₀ ~12 µM in prostate cancer) .

Enzyme Inhibition

  • Compound 6b exhibited tyrosinase inhibition, relevant for hyperpigmentation disorders .

ADMET and Solubility Profiles

  • Compound 2 (CDK2 inhibitor) showed moderate solubility in polar solvents and low hepatotoxicity risk .
  • Bulkier derivatives (e.g., H18–H22) may face solubility challenges due to hydrophobic substituents .

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-Oxopyrrolidin-1-yl)benzohydrazide and its derivatives?

The synthesis typically involves refluxing ester precursors with hydrazine hydrate in ethanol, followed by recrystallization to obtain the hydrazide core. For example, derivatives can be synthesized by condensing benzohydrazides with substituted aldehydes or ketones to form hydrazones . Multi-step pathways may include halogenation or trifluoromethylation to introduce functional groups, as seen in halogenated pyridine derivatives . Optimization of reaction conditions (e.g., solvent choice, temperature, and stoichiometry) is critical for improving yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • FTIR to confirm hydrazide (-CONHNH₂) and carbonyl (C=O) groups .
  • ¹H/¹³C-NMR to resolve aromatic protons, pyrrolidinone ring signals, and hydrazone imine (C=N) peaks .
  • X-ray diffraction for unambiguous determination of molecular geometry and hydrogen-bonding patterns .
  • Mass spectrometry (ESI-MS or HRMS) to verify molecular ion peaks and fragmentation pathways .

Q. What in vitro biological assays are commonly employed to evaluate the pharmacological potential of this compound?

Standard assays include:

  • Anti-inflammatory activity : Carrageenan-induced paw edema models in rodents, measuring inhibition of COX-2 or TNF-α .
  • Antibacterial testing : Agar dilution or broth microdilution methods against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., breast cancer MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for hydrazide derivatives?

  • Use SHELXL for refinement of crystallographic data, ensuring proper handling of twinning or high thermal motion .
  • Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) and compare with DFT-calculated electrostatic potentials .
  • Apply Cremer-Pople puckering parameters to analyze pyrrolidinone ring conformation and correlate with computational models .

Q. What strategies optimize reaction conditions for synthesizing halogenated derivatives of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates .
  • Temperature control : Low temperatures (-10°C to 0°C) minimize side reactions during diazotization of aryl amines .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates isomers, while TGA/DSC ensures thermal stability of final products .

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